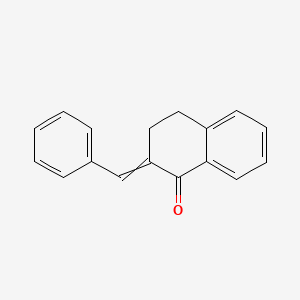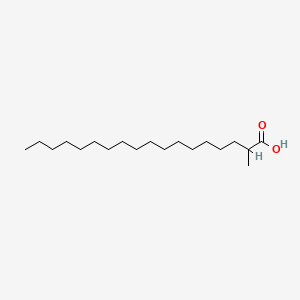![molecular formula C20H22N6O4S B1199118 N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)
N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide is a member of tetrazoles.
Aplicaciones Científicas De Investigación
Anodic Methoxylation of Piperidine Derivatives
N-acyl and N-sulfonyl groups, including the sulfonyl group in the compound of interest, affect the anodic methoxylation of piperidine derivatives. This process has been studied using various anodes and electrolytes, revealing insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives (Golub & Becker, 2015).
Synthesis for Medical Imaging
Methoxy and fluorine-substituted analogs of N-(piperidinyl) compounds, similar to the compound of interest, have been synthesized for developing tracers in medical imaging. These compounds showed potential for inhibiting the binding of CB1 antagonists, indicating their usefulness in positron emission tomography (PET) ligands for imaging studies (Tobiishi et al., 2007).
Crystal Structure and Computational Analysis
Compounds related to N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide, specifically those with methoxy-phenyl and piperazine derivatives, have been synthesized and analyzed. The studies include crystal structure analysis and density functional theory (DFT) calculations, providing insights into the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Synthesis for Pharmacological Studies
Similar compounds have been synthesized for pharmacological studies, especially focusing on serotonin receptor agonists. These studies have implications for gastrointestinal motility and potential treatments for conditions involving serotonin receptors (Sonda et al., 2004).
Antimicrobial and Anticancer Activities
Some derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. These studies are significant in the development of new therapeutic agents with specific bioactivities (Patel & Agravat, 2009); (Muškinja et al., 2019).
Propiedades
Fórmula molecular |
C20H22N6O4S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-1-[4-(tetrazol-1-yl)phenyl]sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22N6O4S/c1-30-18-6-2-5-16(12-18)22-20(27)15-4-3-11-25(13-15)31(28,29)19-9-7-17(8-10-19)26-14-21-23-24-26/h2,5-10,12,14-15H,3-4,11,13H2,1H3,(H,22,27) |
Clave InChI |
MXXDERMISKKKKI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


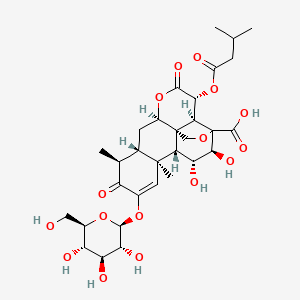

![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)
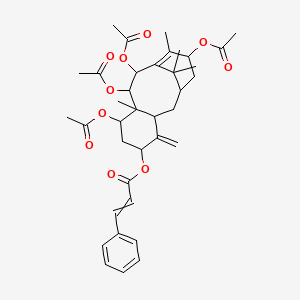
![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)



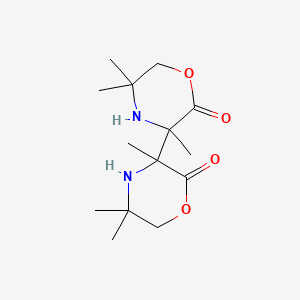
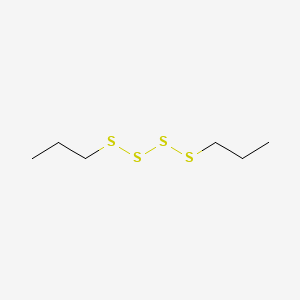

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
